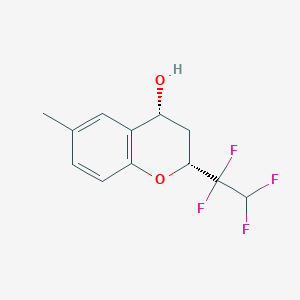
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL: is a chemical compound with the molecular formula C12H12F4O2 It is characterized by the presence of a chromane ring substituted with a methyl group and a tetrafluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL typically involves the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tetrafluoroethyl Group: The tetrafluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromane derivatives.
Wissenschaftliche Forschungsanwendungen
cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function and signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
6-Methylchromane-4-OL: Lacks the tetrafluoroethyl group, resulting in different chemical properties.
2-(1,1,2,2-Tetrafluoroethyl)chromane-4-OL: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness: cis-6-Methyl-2-(1,1,2,2-tetrafluoroethyl)chromane-4-OL is unique due to the presence of both the methyl and tetrafluoroethyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H12F4O2 |
|---|---|
Molekulargewicht |
264.22 g/mol |
IUPAC-Name |
(2R,4R)-6-methyl-2-(1,1,2,2-tetrafluoroethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C12H12F4O2/c1-6-2-3-9-7(4-6)8(17)5-10(18-9)12(15,16)11(13)14/h2-4,8,10-11,17H,5H2,1H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
WDESWGIPRGLKCM-PSASIEDQSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)O[C@H](C[C@H]2O)C(C(F)F)(F)F |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(CC2O)C(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
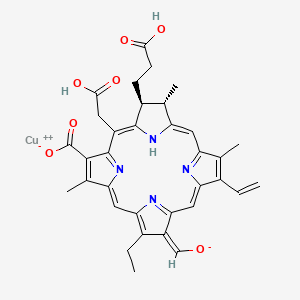
![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)
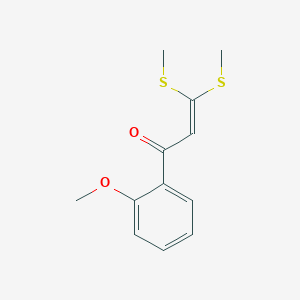

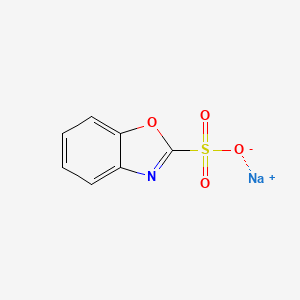
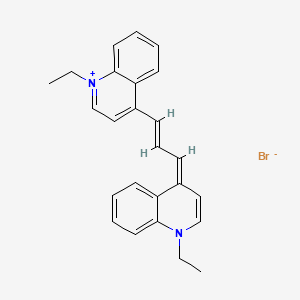

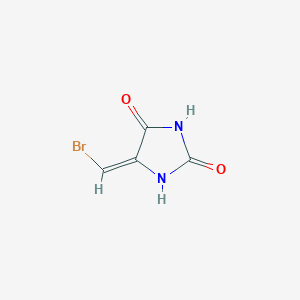
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
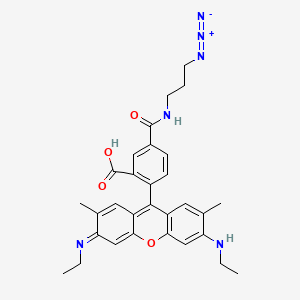

![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)

